2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide
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Overview
Description
2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide is a complex organic compound with a molecular formula of C24H34N2O4 This compound is characterized by its intricate structure, which includes an amino group, a diethoxyethyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide involves multiple steps. One common method includes the reaction of 2,2-diethoxyethylamine with 2-phenylethylamine under controlled conditions to form an intermediate product. This intermediate is then reacted with 3-oxopropylphenylamine in the presence of a suitable catalyst to yield the final compound. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. This involves using industrial-grade reagents and advanced equipment to control reaction parameters precisely. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)propanamide
- 2-amino-N-(2,2-diethoxyethyl)-N-phenethylpropanamide
Uniqueness
Compared to similar compounds, 2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H37N3O4 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]phenyl]propanamide |
InChI |
InChI=1S/C26H37N3O4/c1-4-32-25(33-5-2)19-29(18-17-21-11-7-6-8-12-21)24(30)16-15-22-13-9-10-14-23(22)28-26(31)20(3)27/h6-14,20,25H,4-5,15-19,27H2,1-3H3,(H,28,31) |
InChI Key |
PQODQCVTMYGNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2NC(=O)C(C)N)OCC |
Origin of Product |
United States |
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